
KPT-185
概要
説明
科学的研究の応用
Hematological Malignancies
KPT-185 has been extensively studied in the context of various blood cancers:
- Acute Myeloid Leukemia (AML) : The compound exhibits potent anti-proliferative effects on AML cell lines with IC50 values ranging from 100 nM to 500 nM. Studies have shown that this compound induces G1 phase cell-cycle arrest and promotes apoptosis in primary AML blasts .
Cell Line | IC50 (nM) | Effect |
---|---|---|
MV4-11 | 100 | Proliferation inhibition |
MOLM-13 | 200 | Apoptosis induction |
OCI/AML3 | 150 | Cell-cycle arrest |
- Mantle Cell Lymphoma (MCL) : this compound has shown a p53-independent anti-tumor effect by blocking XPO1 function. This results in decreased levels of oncogenic factors and enhanced apoptosis in MCL cells .
Solid Tumors
This compound's effects extend beyond hematological cancers:
- Pancreatic Cancer : The compound inhibits the proliferation of pancreatic cancer cell lines such as Colo-357 and BxPC-3. It induces apoptosis through mechanisms similar to those observed in leukemia cells .
Cell Line | IC50 (nM) | Effect |
---|---|---|
Colo-357 | 250 | Proliferation inhibition |
BxPC-3 | 300 | Apoptosis induction |
Case Study 1: Acute Myeloid Leukemia
In a preclinical study involving AML cell lines, treatment with this compound led to significant reductions in cell viability and increased apoptotic markers. The study highlighted the compound's ability to inhibit key survival pathways in AML cells, suggesting its potential as a therapeutic agent for patients with this malignancy .
Case Study 2: Mantle Cell Lymphoma
Research demonstrated that this compound effectively reduced tumor growth in MCL models by targeting XPO1. The findings indicated that treatment with this compound not only inhibited cell proliferation but also led to enhanced nuclear localization of tumor suppressor proteins like p53, further validating its therapeutic potential .
作用機序
KPT-185は、腫瘍抑制タンパク質を核から輸送する役割を担う核外輸送レセプターCRM1を阻害することによりその効果を発揮します。CRM1を阻害することにより、this compoundはこれらのタンパク質の輸出を阻止し、それらが核に蓄積されるようにします。 これにより、腫瘍抑制経路の活性化、細胞周期停止の誘導、および癌細胞のアポトーシスが起こります . This compoundの分子標的は、細胞の増殖と生存の調節において重要な役割を果たすp53、p21、およびその他の腫瘍抑制タンパク質です .
類似の化合物との比較
This compoundは、選択的核外輸送阻害剤(SINE)として知られる化合物のクラスに属します。他の類似の化合物には、以下が含まれます。
KPT-330(セレネキソール): 多発性骨髄腫およびびまん性大細胞型B細胞リンパ腫の治療のために承認されている経口SINE化合物.
KPT-335(ベルディネキソール): 神経芽細胞腫やその他の癌の前臨床モデルにおいて有効性が示されている別のSINE化合物.
KPT-350:
This compoundの独自性
This compoundは、CRM1阻害に対する高い効力と選択性においてユニークです。 この化合物は、さまざまな前臨床モデルにおいて顕著な抗癌活性を示しており、癌やその他の疾患における核外輸送の役割を研究するための貴重なツールとなっています . さらに、this compoundのCRM1に対する不可逆的な結合は、可逆的な結合特性を持つ可能性のある他のSINE化合物とは異なります .
生化学分析
Biochemical Properties
KPT-185 interacts with CRM1, a key protein involved in the nuclear export of numerous molecules . By inhibiting CRM1, this compound disrupts the normal function of this protein, leading to a variety of biochemical effects . The compound has been shown to reduce the proliferation of patient-derived acute myeloid leukemia cells .
Cellular Effects
This compound has significant effects on various types of cells. It induces cell cycle arrest in the G1 phase and apoptosis in MOLT-4 T cell acute lymphoblastic leukemia cells and in a panel of six non-small cell lung cancer (NSCLC) cell lines . It also reduces the levels of CRM1 protein in the nucleus of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CRM1, inhibiting its function and leading to the accumulation of CRM1 cargo proteins in the nucleus . This results in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its effects on cells, leading to long-term changes in cellular function
準備方法
合成経路と反応条件
KPT-185は、トリアゾール環の形成とトリフルオロメチル基の導入を含む一連の化学反応を通じて合成されます。合成における重要なステップは次のとおりです。
トリアゾール環の形成: これは、適切なヒドラジン誘導体を、酸性条件下で適切なニトリル化合物と反応させることを含みます。
トリフルオロメチル基の導入: このステップは、トリフルオロメチル化剤(トリフルオロメチルヨージドなど)の存在下で、塩基を用いてトリフルオロメチル化剤とトリフルオロメチル化剤を反応させることを含みます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。これには、一貫した品質と収率を確保するために、連続フローリアクターと自動化システムの使用が含まれます。 この化合物は、一般的にクロマトグラフィー技術と結晶化を使用して精製されます .
化学反応の分析
反応の種類
KPT-185は、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは、使用される条件に応じて、さまざまな酸化生成物を形成するために酸化することができます。
還元: この化合物は、異なる還元生成物を形成するために還元することができます。
置換: This compoundは、求核置換反応を起こすことができ、その際、トリフルオロメチル基または他の置換基は求核剤によって置換されます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、this compoundの酸化は、さまざまな酸化された誘導体の形成につながる可能性がある一方、還元は、この化合物の異なる還元された形態をもたらす可能性があります .
科学研究の応用
This compoundは、次のような幅広い科学研究の応用を持っています。
類似化合物との比較
KPT-185 belongs to a class of compounds known as selective inhibitors of nuclear export (SINE). Other similar compounds include:
KPT-330 (Selinexor): An oral SINE compound that has been approved for the treatment of multiple myeloma and diffuse large B cell lymphoma.
KPT-335 (Verdinexor): Another SINE compound that has shown efficacy in preclinical models of neuroblastoma and other cancers.
KPT-350:
Uniqueness of this compound
This compound is unique in its high potency and selectivity for CRM1 inhibition. It has demonstrated significant anticancer activity in various preclinical models, making it a valuable tool for studying the role of nuclear export in cancer and other diseases . Additionally, this compound’s irreversible binding to CRM1 sets it apart from other SINE compounds, which may have reversible binding properties .
生物活性
KPT-185 is a selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1), a protein involved in the nuclear transport of various oncogenic factors. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to conventional treatments. The biological activity of this compound has been investigated through multiple studies, revealing its mechanisms of action, efficacy, and potential clinical applications.
This compound functions primarily by inhibiting XPO1, which is crucial for the nucleocytoplasmic transport of proteins and RNA. By blocking this pathway, this compound disrupts the export of several key regulatory proteins involved in cell proliferation and survival, leading to anti-proliferative effects in cancer cells.
Key Findings on Mechanism:
- Inhibition of Ribosomal Biogenesis : this compound has been shown to suppress ribosomal biogenesis in mantle cell lymphoma (MCL) cells, contributing to its anti-tumor effects. This inhibition is associated with decreased expression of oncogenic mediators such as cyclin D1 and c-Myc, and downregulation of chaperone proteins like HSP70 .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through p53-independent pathways, making it relevant for tumors with dysfunctional p53 signaling .
In Vitro Studies
This compound has demonstrated significant cytotoxicity across various cancer cell lines. The compound's effectiveness is often assessed using cell viability assays and apoptosis detection methods.
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCL Cells | 86.03 | Inhibition of XPO1, apoptosis induction |
A549 (RSV-infected) | 1.3 | Disruption of viral replication |
Ovarian Cancer Cells | Varies | Synergistic effect with cisplatin |
In Vivo Studies
Preclinical models have shown that this compound can significantly inhibit tumor growth when administered in vivo. For instance, studies involving patient-derived xenograft (PDX) models have indicated that this compound enhances the efficacy of standard chemotherapy agents like cisplatin .
Case Study 1: Mantle Cell Lymphoma
In a study focusing on MCL, this compound was administered to evaluate its impact on tumor growth and survival rates. Results indicated a marked reduction in tumor size and increased apoptosis in treated groups compared to controls. The study highlighted the compound's ability to target multiple oncogenic pathways simultaneously .
Case Study 2: Ovarian Cancer
A clinical trial involving patients with late-stage ovarian cancer treated with this compound showed promising results. Patients exhibited improved outcomes when this compound was combined with traditional chemotherapy, suggesting a synergistic effect that warrants further investigation .
特性
IUPAC Name |
propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGWFLRRRYNIL-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of KPT-185?
A1: this compound specifically targets Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [, , , , , , , , , ]
Q2: How does this compound interact with CRM1?
A2: this compound irreversibly binds to CRM1, blocking its ability to recognize and bind to cargo proteins carrying a specific nuclear export signal (NES). This effectively traps these cargo proteins, many of which are TSPs, within the nucleus. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound-mediated CRM1 inhibition?
A3: By blocking CRM1, this compound leads to the nuclear accumulation of various TSPs, including p53, FOXO3A, p21, IκB, and others. This accumulation allows these TSPs to exert their regulatory effects within the nucleus, ultimately leading to:
- Inhibition of cell proliferation: this compound disrupts cell cycle progression, primarily by inducing cell cycle arrest at the G1/S checkpoint. [, , , ]
- Induction of apoptosis: The nuclear accumulation of TSPs like p53 activates downstream apoptotic pathways, leading to programmed cell death. [, , , , , , , , ]
- Inhibition of oncogenic signaling pathways: this compound downregulates various oncogenic pathways, including NFκB, PI3K/Akt, and mTOR signaling. [, , , , ]
- Modulation of cellular metabolism: Research suggests that this compound, particularly in combination with mTOR inhibitors, can influence cellular metabolism by impacting pathways like ribosomal biogenesis, glycolysis, and the TCA cycle. [, ]
Q4: Does this compound affect normal cells?
A4: While this compound predominantly targets cancer cells, some studies show that it can also affect normal cells, albeit at much higher concentrations. The differential sensitivity is attributed to the higher dependence of cancer cells on CRM1-mediated nuclear export for survival and proliferation. [, , , ]
Q5: Does this compound influence Epithelial-to-Mesenchymal Transition (EMT)?
A5: Research suggests that this compound can reverse EMT in certain models. It accomplishes this by inducing nuclear retention of F-box protein FBXL5, which promotes the degradation of Snail, a key transcription factor involved in EMT. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C15H15F3N3O3, and its molecular weight is 343.3 g/mol.
Q7: How do structural modifications affect the activity of this compound analogs?
A7: While specific structure-activity relationships for this compound analogs were not extensively discussed in the analyzed papers, research mentions that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can significantly impact their efficacy. This highlights the importance of this specific interaction for this compound's activity. [, ]
Q8: What types of cancer cell lines have shown sensitivity to this compound in vitro?
A8: In vitro studies demonstrate the efficacy of this compound against a wide range of cancer cell lines, including:
- Hematological malignancies: Mantle Cell Lymphoma (MCL), Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Chronic Lymphocytic Leukemia (CLL) [, , , , , , , , , ]
- Solid tumors: Non-Small Cell Lung Cancer (NSCLC), Colon Cancer, Pancreatic Cancer, Ovarian Cancer, Melanoma, Breast Cancer, Kidney Cancer [, , , , , , , , , , ]
Q9: Has this compound shown efficacy in in vivo models?
A9: Yes, this compound and its analogs (KPT-251, KPT-276, KPT-330) have demonstrated significant antitumor activity in various in vivo models, including xenograft models of MCL, AML, MM, NSCLC, pancreatic cancer, ovarian cancer, and melanoma. These studies highlight the potential of this compound as a therapeutic agent. [, , , , , , , , , , , ]
Q10: Are there any clinical trials investigating this compound?
A10: The research mentions that KPT-330 (selinexor), a clinically relevant analog of this compound, has entered Phase I clinical trials for hematological malignancies and solid tumors. [, , , ]
Q11: What are the potential mechanisms of resistance to this compound?
A11: Although not extensively discussed, research suggests that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can confer resistance. Additionally, alterations in downstream pathways or compensatory mechanisms that bypass CRM1 function could also contribute to resistance. [, ]
Q12: Are there any known biomarkers to predict the efficacy of this compound?
A12: While specific biomarkers for this compound are not extensively discussed, the research suggests that CRM1 expression levels could be a potential predictive biomarker. Tumors with higher CRM1 expression might exhibit increased sensitivity to this compound treatment. [, ] Further research is needed to validate this hypothesis and identify additional biomarkers.
Q13: What analytical techniques are used to characterize and quantify this compound?
A13: The provided research papers employ various standard analytical techniques to investigate this compound and its effects, including:
- Cell viability assays: MTT assay, trypan blue exclusion assay [, , , , , , , , , , , , , , , , ]
- Apoptosis assays: Annexin V/PI staining, Cell Death Detection ELISA [, , , , , , , , , , , , , , ]
- Cell cycle analysis: Flow cytometry with propidium iodide staining []
- Protein analysis: Western blotting, immunofluorescence microscopy, co-immunoprecipitation [, , , , , , , , , , , , , , , , , , , , , ]
- Gene expression analysis: TaqMan Low Density Arrays, microarray analysis [, , , , ]
- Proteomics: Isobaric Tags for Relative and Absolute Quantification (iTRAQ) [, , ]
- Metabolite analysis: Capillary Electrophoresis Mass Spectrometry (CETOF-MS) []
- In vivo imaging: Whole Body Luminescence Imaging (WBLI) []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。